molecular formula C34H51N5O7 B10860796 Vodudeutentan CAS No. 2364365-83-1

Vodudeutentan

Cat. No.: B10860796
CAS No.: 2364365-83-1
M. Wt: 643.8 g/mol
InChI Key: LPAHKJMGDSJDRG-ZEYDBOQPSA-N
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Description

Vodudeutentan is a small molecule that has been investigated for its potential therapeutic applications. It is known for its ability to selectively bind to the endothelin B receptor, which plays a role in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vodudeutentan involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The process typically starts with the protection of amino acids, followed by coupling reactions to form the desired peptide sequence. The final steps involve deprotection and purification to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Vodudeutentan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and receptor binding.

    Biology: Investigated for its role in modulating endothelin B receptor activity, which is involved in various physiological processes.

    Medicine: Explored for its potential therapeutic effects in conditions such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Vodudeutentan exerts its effects by selectively binding to the endothelin B receptor. This binding inhibits the receptor’s activity, which can modulate various signaling pathways involved in cell proliferation, migration, and survival. The inhibition of endothelin B receptor activity can lead to reduced tumor growth and enhanced immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vodudeutentan is unique in its high selectivity for the endothelin B receptor, which allows for targeted modulation of this receptor without affecting other endothelin receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to less selective compounds .

Properties

CAS No.

2364365-83-1

Molecular Formula

C34H51N5O7

Molecular Weight

643.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1/i2D,3D

InChI Key

LPAHKJMGDSJDRG-ZEYDBOQPSA-N

Isomeric SMILES

[2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)O)C[2H]

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C

Origin of Product

United States

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